molecular formula C16H14BrNO3 B12140433 N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B12140433
M. Wt: 348.19 g/mol
InChI Key: FYXNGNYPNIBEHO-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a carboxamide group attached to a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

    Bromination: The starting material, 2,4-dimethylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Formation of Benzodioxine Ring: The brominated intermediate is then reacted with catechol in the presence of a suitable catalyst to form the benzodioxine ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxamide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-3-(3-fluorophenyl)-3-phenylpropanamide
  • N-(2-bromo-4-methylphenyl)-4-(3-chloropropyl)benzenesulfonamide
  • N-(2-bromo-4-methylphenyl)-3-phenylpropanamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its benzodioxine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science, where such structural features are desirable.

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H14BrNO3/c1-10-2-4-13(12(17)8-10)18-16(19)11-3-5-14-15(9-11)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3,(H,18,19)

InChI Key

FYXNGNYPNIBEHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)Br

Origin of Product

United States

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